molecular formula C6H6O5 B1261416 (3Z)-2-oxohex-3-enedioic acid

(3Z)-2-oxohex-3-enedioic acid

カタログ番号: B1261416
分子量: 158.11 g/mol
InChIキー: QTHJXLFFFTVYJC-UPHRSURJSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(3Z)-2-oxohex-3-enedioic acid is a dicarboxylic acid and a medium-chain keto acid derivative where the C=C double bond has a Z configuration . This configuration is a key structural feature that defines the molecule's properties and biological activity. As a keto acid, it serves as a versatile building block in organic synthesis and may play a role in various biochemical pathways. The compound is structurally characterized as an alpha-keto acid and an alpha,beta-unsaturated ketone, which can make it reactive in specific biological and chemical contexts . Its molecular formula is C6H6O5, with an average mass of 156.094 Da and a mono-isotopic mass of 156.006970389 Da . Research into this compound is still developing, indicating a potential gap in the literature and an opportunity for novel investigation . Available evidence suggests it is a metabolite of interest, with computational predictions associating it with pathways in certain microorganisms and potential links to human disease models, underscoring its value in basic and applied research . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C6H6O5

分子量

158.11 g/mol

IUPAC名

(Z)-2-oxohex-3-enedioic acid

InChI

InChI=1S/C6H6O5/c7-4(6(10)11)2-1-3-5(8)9/h1-2H,3H2,(H,8,9)(H,10,11)/b2-1-

InChIキー

QTHJXLFFFTVYJC-UPHRSURJSA-N

SMILES

C(C=CC(=O)C(=O)O)C(=O)O

異性体SMILES

C(/C=C\C(=O)C(=O)O)C(=O)O

正規SMILES

C(C=CC(=O)C(=O)O)C(=O)O

製品の起源

United States

Biological Origin and Distribution of 3z 2 Oxohex 3 Enedioic Acid

Identification as a Bacterial Xenobiotic Metabolite

(3Z)-2-Oxohex-3-enedioic acid emerges as a transient chemical species during the catabolism of xenobiotics—compounds foreign to an organism's normal metabolism. Bacteria, particularly soil-dwelling species, have evolved sophisticated enzymatic pathways to utilize aromatic xenobiotics, such as those derived from lignin (B12514952), industrial pollutants like chlorobenzenes, and natural plant phenolics, as sources of carbon and energy. nih.govresearchgate.net The breakdown of these complex aromatic structures typically converges on a few central intermediates, including catechol and protocatechuate.

These intermediates undergo enzymatic ring cleavage, a critical step in aromatc degradation. This compound, also known by its synonym 4-oxalocrotonate, is a characteristic intermediate of the meta-cleavage pathways. nih.gov In these pathways, the aromatic ring is opened adjacent to the hydroxyl groups, leading to the formation of linear, unsaturated dicarboxylic acids. The occurrence of this compound is therefore a clear indicator of an active meta-cleavage pathway for xenobiotic degradation within a bacterial system.

Enzymology and Catabolic Pathways of 3z 2 Oxohex 3 Enedioic Acid

The Protocatechuate Cleavage Pathways (2,3- and 4,5-cleavage)

Protocatechuate is a key intermediate in the breakdown of various aromatic compounds derived from lignin (B12514952), phthalates, and hydroxybenzoates. asm.orgresearchgate.net Bacteria have evolved distinct enzymatic pathways to cleave the aromatic ring of PCA, facilitating its conversion into intermediates of the tricarboxylic acid (TCA) cycle. nih.gov The two primary meta-cleavage pathways are initiated by different dioxygenase enzymes that attack the bond adjacent to the hydroxyl groups on the aromatic ring.

Protocatechuate 2,3-cleavage pathway : In this pathway, the aromatic ring of PCA is cleaved by protocatechuate 2,3-dioxygenase (PCA 2,3-DO). asm.orgnih.gov This reaction incorporates both atoms of molecular oxygen to yield 5-carboxy-2-hydroxymuconate-6-semialdehyde (5CHMS). asm.org Subsequent enzymatic reactions convert 5CHMS into metabolites like pyruvate and acetyl-CoA. nih.govasm.org This pathway has been identified in bacteria such as Paenibacillus sp. strain JJ-1b. asm.orgnih.gov

Protocatechuate 4,5-cleavage pathway : This pathway is initiated by protocatechuate 4,5-dioxygenase (PCA 4,5-DO), which cleaves the bond between carbons 4 and 5 of the PCA ring. researchgate.netasm.org The product of this reaction is 4-carboxy-2-hydroxymuconate-6-semialdehyde (CHMS). asm.org A series of five subsequent enzymatic steps degrades CHMS to pyruvate and oxaloacetate. researchgate.net This pathway is essential for the catabolism of lignin-derived compounds in bacteria like Sphingobium sp. strain SYK-6 and for the degradation of aromatic acids in Comamonas sp. nih.govnih.govasm.org

PathwayInitiating EnzymeInitial ProductFinal Products
PCA 2,3-Cleavage Protocatechuate 2,3-dioxygenase5-Carboxy-2-hydroxymuconate-6-semialdehydePyruvate, Acetyl-CoA
PCA 4,5-Cleavage Protocatechuate 4,5-dioxygenase4-Carboxy-2-hydroxymuconate-6-semialdehydePyruvate, Oxaloacetate

Role of (3Z)-2-Oxohex-3-enedioic Acid as an Intermediate or Related Compound

This compound is stereochemically related to 4-oxalocrotonate ((3E)-2-oxohex-3-enedioic acid), a key intermediate in the protocatechuate 2,3-cleavage pathway. nih.govnih.gov Following the initial ring cleavage and subsequent enzymatic steps, 4-oxalocrotonate is formed. The specific stereoisomerism of the double bond is critical for the activity of the downstream enzymes.

In the pathway identified in Paenibacillus sp. strain JJ-1b, the conversion of 4-hydroxybenzoate (B8730719) (4HB) proceeds through PCA, which is then processed by a series of enzymes including 4-oxalocrotonate (OCA) tautomerase and OCA decarboxylase. nih.govasm.org The tautomerase interconverts the keto and enol forms of OCA, while the decarboxylase catalyzes the removal of a carboxyl group to produce 2-hydroxypenta-2,4-dienoate (HPD). nih.gov While the (3E)-isomer is the typically cited substrate for OCA decarboxylase, the (3Z)-isomer may exist in equilibrium or be formed transiently during the tautomerization reaction, highlighting the importance of stereochemistry in metabolic pathways.

Analysis of Upstream and Downstream Metabolites

The metabolic fate of this compound and its related compounds is intrinsically linked to a cascade of upstream and downstream reactions that funnel aromatic compounds into central metabolism.

A common precursor for the generation of protocatechuate is 4-hydroxybenzoate (4-HBA). mdpi.com In many aerobic bacteria, the degradation of 4-HBA begins with its hydroxylation to form PCA. cabidigitallibrary.org This reaction is catalyzed by 4-hydroxybenzoate 3-hydroxylase, a flavin-dependent monooxygenase. mdpi.comnih.gov This enzyme utilizes NAD(P)H as a cofactor to introduce a hydroxyl group onto the aromatic ring adjacent to the existing one, yielding PCA. asm.orgnih.gov This initial step is crucial as it prepares the aromatic ring for cleavage by the specialized dioxygenases of the PCA pathways. mdpi.com

In the protocatechuate 2,3-cleavage pathway, 2-hydroxypenta-2,4-dienoate (HPD) is a key downstream metabolite formed from the decarboxylation of 4-oxalocrotonate. nih.govasm.org HPD is a chemically unstable intermediate that is efficiently processed by a subsequent set of enzymes. nih.gov The catabolism of HPD typically involves a hydratase, which adds water to the molecule, followed by an aldolase that cleaves the carbon chain. These reactions ultimately yield pyruvate and acetyl-CoA, which are central metabolites that can directly enter the TCA cycle and other primary metabolic pathways to generate energy and biosynthetic precursors. nih.govasm.org

Within the protocatechuate 4,5-cleavage pathway, an important intermediate is 4-oxalomesaconate (OMA). asm.org OMA exists as keto and enol tautomers, and the specific stereochemistry is vital for the next enzymatic step. Research on Comamonas sp. strain E6 has identified a novel gene, pmdU, which is proposed to code for OMA tautomerase. nih.gov This enzyme is believed to catalyze the isomerization of the (4E)-enol tautomer of OMA to a (3Z)-keto form, which is the proper substrate for the subsequent hydration step. This isomerization ensures the correct molecular configuration for the active site of OMA hydratase.

Characterization of Key Enzymes Involved in its Metabolism

The metabolism of this compound involves a variety of enzymes that catalyze its formation and conversion. These enzymes are crucial for the degradation of aromatic compounds, which are often environmental pollutants. Understanding the structure and function of these enzymes provides insight into the intricate biochemical processes of microbial catabolism.

Functional and Structural Studies of Tautomerases

Tautomerases play a pivotal role in the metabolism of aromatic compounds by catalyzing the tautomerization of enol and keto forms of intermediates. This isomerization is a critical step in preparing the molecule for subsequent enzymatic reactions in the catabolic pathway.

4-Oxalocrotonate tautomerase (4-OT) from Pseudomonas putida is a well-characterized enzyme involved in the degradation pathway of aromatic hydrocarbons. nih.gov It is notable for its unusually small monomer size of 62 amino acids. nih.gov The enzyme catalyzes the isomerization of β,γ-unsaturated enones to their α,β-isomers. nih.gov The catalytic mechanism of 4-OT is unique, utilizing the amino-terminal proline residue as the catalytic base. nih.gov

Key catalytic residues in 4-OT from Pseudomonas putida include Pro-1, Arg-11, Arg-39, and Phe-50. nih.gov Pro-1 acts as the general base, while Arg-39 serves as the general acid, assisted by an ordered water molecule. nih.gov Arg-11 is involved in substrate binding and stabilization of the transition state, and Phe-50 helps maintain a hydrophobic active site, which is favorable for catalysis. nih.gov The enzyme assembles into a hexameric structure. nih.gov

Table 1: Key Properties of 4-Oxalocrotonate Tautomerase from Pseudomonas putida

Property Description
EC Number 5.3.2.6
Source Organism Pseudomonas putida
Monomer Size 62 amino acids nih.gov
Quaternary Structure Hexamer nih.gov
Catalytic Residue (Base) Pro-1 nih.gov
Catalytic Residue (Acid) Arg-39 nih.gov

| Other Key Residues | Arg-11, Phe-50 nih.gov |

2-Hydroxymuconate tautomerase is the systematic name for the enzyme that catalyzes the conversion of (2Z,4E)-2-hydroxyhexa-2,4-dienedioate to (3E)-2-oxohex-3-enedioate. qmul.ac.uk This enzyme is a key component of the meta-cleavage pathway for the degradation of phenols and catechols. qmul.ac.ukwikipedia.org The reaction it catalyzes is a keto-enol isomerization. qmul.ac.uk It is important to note that while sometimes referred to as 4-oxalocrotonate tautomerase, this can be misleading as the formation of 4-oxalocrotonate ((4E)-2-oxohex-4-enedioate) from 2-hydroxymuconate has been shown to be a non-enzymatic process. qmul.ac.uk

Sphingobium sp. SYK-6 is a soil bacterium known for its ability to degrade a wide variety of lignin-derived aromatic compounds. nih.gov Within the protocatechuate 4,5-cleavage pathway of this organism, the enzyme LigU has been identified as a 1,3-allylic isomerase. acs.org LigU catalyzes the isomerization of (4E)-oxalomesaconate (OMA), the product of the LigI-catalyzed hydrolysis of 2-pyrone-4,6-dicarboxylate (PDC). acs.org The addition of LigU accelerates the formation of the isomerized product from the initial hydrolysis product. acs.org

Mechanisms of Dioxygenases, Decarboxylases, and Dehydrogenases in Related Pathways

The catabolic pathways for aromatic compounds are heavily reliant on the activities of dioxygenases, decarboxylases, and dehydrogenases to break down the stable aromatic ring and process the resulting intermediates.

Dioxygenases are critical for the initial cleavage of the aromatic ring. They incorporate both atoms of molecular oxygen into the substrate. nih.gov There are two main types: intradiol dioxygenases, which cleave the bond between two hydroxylated carbons, and extradiol dioxygenases, which cleave the bond between a hydroxylated carbon and an adjacent non-hydroxylated carbon. nih.gov The mechanism of extradiol dioxygenases, which are relevant to the formation of the precursors of this compound, involves the binding of both the catecholic substrate and O₂ to a reduced active site metal, typically Fe(II). nih.gov This facilitates electron transfer from the substrate to O₂, activating both for the reaction. nih.gov

Decarboxylases catalyze the removal of carboxyl groups from their substrates. In aromatic catabolism, this is a key step for converting dicarboxylic acid intermediates into molecules that can enter central metabolic pathways. For example, in some pathways, a decarboxylase acts on intermediates derived from the ring-cleavage product.

Dehydrogenases catalyze oxidation-reduction reactions, typically involving the transfer of hydride ions to an acceptor such as NAD⁺ or FAD. In the context of aromatic degradation, dehydrogenases are essential for the oxidation of various intermediates, which can lead to the formation of keto-acids or prepare the molecule for subsequent enzymatic steps.

Enzyme Kinetics and Substrate Specificity for Oxohexenedioic Acid Isomers

The efficiency and specificity of enzymes are crucial for the orderly processing of metabolic intermediates. For enzymes involved in the metabolism of oxohexenedioic acid isomers, these parameters determine the metabolic flux through the pathway.

The Michaelis-Menten model is often used to describe the kinetics of these enzymes, where the Michaelis constant (Kₘ) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ). libretexts.orgteachmephysiology.com The specificity constant (k꜀ₐₜ/Kₘ) is a measure of how efficiently an enzyme converts a substrate into a product. libretexts.org

While specific kinetic data for this compound with all relevant enzymes are not extensively compiled in a single source, studies on related enzymes provide insights. For instance, the characterization of tautomerases reveals high specificity for their respective substrates. 4-Oxalocrotonate tautomerase stereoselectively catalyzes the ketonization of 2-hydroxymuconate to yield 2-oxo-3-hexenedioate. drugbank.com

In Sphingobium sp. SYK-6, lignostilbene-α,β-dioxygenases (LSDs) exhibit varying specificities for different stilbene-like substrates. nih.govnrel.gov For example, LSD4 shows a tenfold greater specificity for lignostilbene and a derivative of dehydrodiconiferyl alcohol (DCA-S) compared to other stilbenoids like pterostilbene and resveratrol. nih.govnrel.gov This highlights how enzymes within these pathways are often finely tuned to recognize and process specific isomers of their substrates.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
(2Z,4E)-2-hydroxyhexa-2,4-dienedioate
(3E)-2-oxohex-3-enedioate
(4E)-2-oxohex-4-enedioate
2-hydroxymuconate
2-pyrone-4,6-dicarboxylate
4-oxalocrotonate
5-formylferulate
dehydrodiconiferyl alcohol
lignostilbene
oxaloacetate
protocatechuate
pterostilbene
pyruvate
resveratrol

Molecular Genetics and Regulation of Degradative Operons

The microbial degradation of aromatic compounds, which leads to the formation of this compound, is a genetically controlled process involving specialized operons. These operons are clusters of genes that encode the necessary enzymes for the catabolic pathway and are tightly regulated to ensure efficient metabolism in response to environmental cues.

Identification of Genes Encoding Enzymes for Oxohexenedioic Acid Metabolism (e.g., pra operon, xylH)

The breakdown of aromatic compounds into central metabolites often proceeds through intermediates like this compound, and the enzymes catalyzing these reactions are encoded by specific gene clusters. One such example is the pra operon, identified in Paenibacillus sp. strain JJ-1b, which is involved in the protocatechuate (PCA) 2,3-cleavage pathway. This operon, consisting of praR and praABEGFDCHI, contains the genetic blueprint for the degradation of 4-hydroxybenzoate (4HB) via PCA. Reverse transcription-PCR analysis has confirmed that praABEGFDCHI constitute a single transcriptional unit. nih.gov

In the context of xylene and toluene degradation by Pseudomonas putida, the TOL plasmid pWW0 carries the xyl operons. The xylG gene within this plasmid encodes 2-hydroxymuconic semialdehyde dehydrogenase, an enzyme that acts on a similar substrate. nih.gov While the user's query specifically mentions xylH, the provided search results highlight the role of xylG in this context. It is important to note that different organisms may possess distinct, yet functionally analogous, genes for the metabolism of this compound and related compounds.

Below is a table summarizing key genes and operons involved in the metabolism of precursors to this compound.

OrganismOperon/GeneFunction
Paenibacillus sp. JJ-1bpra operon (praABEGFDCHI)Encodes enzymes for the protocatechuate 2,3-cleavage pathway. nih.gov
Pseudomonas putidaxylGEncodes 2-hydroxymuconic semialdehyde dehydrogenase. nih.gov

Transcriptional Regulation and Environmental Induction of Metabolic Pathways (e.g., praR)

The expression of degradative operons is meticulously controlled by regulatory proteins that respond to the presence of specific substrates in the environment. In Paenibacillus sp. JJ-1b, the praR gene, located upstream of the pra catabolic operon, encodes a transcriptional regulator. nih.gov Studies have shown that in the absence of praR, the promoter activity of the pra operon is constitutive, indicating that PraR functions as a repressor. nih.gov This repressor likely detaches from the operator region of the pra operon in the presence of an inducer molecule, which is often the initial substrate of the pathway or a key intermediate, thereby allowing transcription of the downstream catabolic genes. The deduced amino acid sequence of PraR shows similarity to the IclR family of transcriptional regulators. nih.gov

The regulation of aromatic degradation pathways is a recurring theme in microbiology. Many of these pathways are controlled by transcriptional regulators that can act as either activators or repressors. nih.govnih.gov The genetic organization often involves the regulatory gene being located adjacent to the catabolic operon it controls. nih.govnih.gov Environmental induction, therefore, is a critical aspect of this regulation, ensuring that the cell only expends energy on producing these enzymes when the target aromatic compounds are available as a carbon and energy source.

The following table details the regulatory gene associated with the pra operon.

Regulatory GeneOrganismRegulated OperonFunctionRegulator Family
praRPaenibacillus sp. JJ-1bpra operonRepresses the pra operon in the absence of an inducer. nih.govIclR-type nih.gov

Genetic Engineering Approaches for Pathway Elucidation

Genetic engineering techniques have been instrumental in deciphering the function of genes and the regulation of metabolic pathways involved in the degradation of aromatic compounds. One common approach is the heterologous expression of genes in a well-characterized host organism, such as Escherichia coli. For instance, the expression of the praR-praABEGFDCHI gene cluster from Paenibacillus sp. JJ-1b in E. coli conferred the ability to grow on 4-hydroxybenzoate, confirming the functionality of the encoded pathway. nih.gov Similarly, individual genes like ligC from Sphingomonas paucimobilis SYK-6, which encodes a dehydrogenase involved in a related pathway, have been expressed in E. coli to purify and characterize the resulting enzyme. nih.gov

Gene disruption, or knockout mutagenesis, is another powerful tool for elucidating gene function. In Sphingomonas paucimobilis SYK-6, the disruption of the ligC gene resulted in the inability of the mutant strain to grow on vanillate, a precursor in the lignin degradation pathway. nih.gov This experiment demonstrated the essential role of LigC in this catabolic pathway. The accumulation of the substrate of the LigC enzyme in the mutant strain further solidified its assigned function. nih.gov

These genetic manipulation techniques, summarized in the table below, allow researchers to establish clear links between specific genes and their roles in the intricate metabolic networks that include the processing of this compound.

Genetic Engineering ApproachApplicationOutcome
Heterologous Gene ExpressionExpression of the pra operon in E. coli. nih.govConfirmed the functionality of the encoded catabolic pathway. nih.gov
Gene DisruptionInactivation of the ligC gene in Sphingomonas paucimobilis SYK-6. nih.govDemonstrated the essential role of the gene in the metabolic pathway. nih.gov

Stereochemical Aspects and Isomerization of Oxohexenedioic Acids

Distinction and Interconversion Between (3Z)-2-Oxohex-3-enedioic Acid and (3E)-2-Oxohex-3-enedioic Acid

This compound and (3E)-2-oxohex-3-enedioic acid are geometric isomers, also known as cis-trans isomers, of 2-oxohex-3-enedioic acid. ebi.ac.uk The distinction lies in the spatial arrangement of substituents around the C3=C4 double bond. The prefix "(3Z)" originates from the German zusammen ("together"), indicating that the higher-priority substituents on each carbon of the double bond are on the same side. Conversely, "(3E)" comes from entgegen ("opposite"), signifying they are on opposite sides. These distinct three-dimensional structures mean they are recognized differently by enzymes.

While non-enzymatic isomerization can occur, particularly through tautomerization, the interconversion in biological systems is typically a tightly regulated process catalyzed by specific isomerase enzymes. researchgate.netuoguelph.ca This enzymatic control ensures that the correct stereoisomer is available for the subsequent step in a metabolic pathway. 2-oxohex-3-enedioic acid is an oxo dicarboxylic acid where hex-3-enedioic acid is substituted with an oxo group at the C-2 position. ebi.ac.uknih.gov

Table 1: Comparison of (3Z) and (3E) Isomers of 2-Oxohex-3-enedioic Acid

PropertyThis compound(3E)-2-Oxohex-3-enedioic Acid
Synonym (Z)-2-oxohex-3-enedioic acid(E)-2-oxohex-3-enedioic acid, gamma-oxalocrotonic acid nih.gov
Molecular Formula C₆H₆O₅C₆H₆O₅ nih.gov
IUPAC Name (2Z)-2-oxohex-3-enedioic acid(2E)-2-oxohex-3-enedioic acid nih.gov
ChEBI ID CHEBI:64038 ebi.ac.ukCHEBI:64031 nih.gov
InChIKey QTHJXLFFFTVYJC-VOTSOKGWSA-NQTHJXLFFFTVYJC-OWOJBTEDSA-N nih.gov

Stereochemical Control in Enzymatic Biotransformations

Enzymatic biotransformations within metabolic pathways, such as the β-ketoadipate pathway for aromatic compound degradation, exhibit remarkable stereochemical control. annualreviews.org Enzymes possess active sites with a precisely defined three-dimensional structure, allowing them to bind and act upon only one specific stereoisomer of a substrate. This stereospecificity is a hallmark of biological catalysis, ensuring the fidelity and efficiency of metabolic routes. dntb.gov.ua

Several examples highlight this principle:

In lignin (B12514952) degradation pathways, different etherase enzymes (LigE, LigF, and LigP) catalyze reactions with distinct stereospecificities. rsc.org Similarly, the Cα-dehydrogenases LigD and LigO are specific for the α(R)-isomers of their substrates. wisc.edu

Within the protocatechuate 4,5-cleavage pathway, the enzymes GalB and LigJ are known to act on the same specific isomer of 4-carboxy-2-hydroxymuconate, which is physiologically produced by the enzyme GalD. uoguelph.ca

The enzyme cis,cis-muconate (B1241781) cycloisomerase, part of the β-ketoadipate pathway in Pseudomonas putida, catalyzes a stereospecific proton transfer, incorporating solvent deuterium (B1214612) into the pro-5R position of its product, (+)-muconolactone. nih.gov This demonstrates that enzymatic control extends to the stereochemical fate of individual atoms.

This stringent control prevents the formation of incorrect or unusable products and ensures that metabolic flux is directed efficiently toward central metabolism.

Isomerization Reactions of Dienedioate Intermediates (e.g., 1,3-allylic isomerization)

Isomerization reactions are crucial for converting metabolic intermediates into forms that can be processed by subsequent enzymes. A key example involving a dienedioate intermediate is the 1,3-allylic isomerization catalyzed by the enzyme LigU, found in bacterial lignin degradation pathways. researchgate.netcore.ac.uk

In the protocatechuate 4,5-cleavage pathway of Sphingobium sp. SYK-6, the enzyme LigU catalyzes the isomerization of (4E)-oxalomesaconate (OMA) to (3Z)-2-keto-4-carboxy-3-hexenedioate (KCH). researchgate.netcore.ac.uk This reaction involves the migration of the double bond from the C4-C5 position in the substrate to the C3-C4 position in the product, a classic 1,3-allylic shift. core.ac.uk The reaction proceeds via a suprafacial 1,3-proton transfer. researchgate.net

Table 2: Enzymatic 1,3-Allylic Isomerization of a Dienedioate Intermediate

FeatureDescription
Enzyme LigU Isomerase (from Novosphingobium sp. strain KA1) researchgate.netcore.ac.uk
Substrate (4E)-Oxalomesaconate (OMA) researchgate.net
Product (3Z)-2-keto-4-carboxy-3-hexenedioate (KCH) researchgate.netcore.ac.uk
Reaction Type 1,3-allylic isomerization (double bond migration) core.ac.uk
Significance Converts the substrate into a conjugated enone, preparing it for the subsequent hydration reaction catalyzed by LigJ. researchgate.net

Methodologies for Research and Analysis of 3z 2 Oxohex 3 Enedioic Acid

Spectroscopic Techniques for Metabolite Identification in Biological Systems (e.g., Nuclear Magnetic Resonance Spectroscopy)

Spectroscopic methods are fundamental to the structural elucidation and identification of metabolites in biological samples. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful, non-destructive technique that provides detailed information about the chemical structure of a molecule. For (3Z)-2-oxohex-3-enedioic acid, ¹H and ¹³C NMR would be used to confirm its identity. The expected NMR signals would correspond to the specific protons and carbons in its structure, with chemical shifts and coupling constants providing definitive evidence of its olefinic and carboxylic acid functionalities. While specific spectral data for this compound is not broadly published, the general approach involves comparing the spectra from a purified sample or a biological extract to that of a synthesized standard or to data from spectral databases.

Mass spectrometry (MS), often coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), is another critical tool. MS analysis provides the mass-to-charge ratio of the compound, allowing for the determination of its molecular weight and elemental composition. High-resolution MS can further confirm the molecular formula.

Chromatographic Separation Methods for Complex Metabolic Mixtures

Due to the complexity of biological samples, which contain thousands of different molecules, chromatographic separation is a necessary prerequisite for accurate analysis. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for separating organic acids like this compound from metabolic mixtures.

The choice of chromatographic conditions is critical for achieving good separation. A typical setup might involve:

Stationary Phase: A reverse-phase column (e.g., C18) is often used for separating polar compounds.

Mobile Phase: A gradient of an aqueous buffer (often containing a weak acid like formic acid or acetic acid to keep the carboxylic acid groups protonated) and an organic solvent (like methanol (B129727) or acetonitrile) is employed to elute the compounds from the column.

The retention time of this compound under specific chromatographic conditions serves as an identifying characteristic when compared to an authentic standard.

Chromatographic Method Typical Stationary Phase Typical Mobile Phase Composition Detection Method
High-Performance Liquid Chromatography (HPLC)Reverse-Phase (e.g., C18)Water with 0.1% Formic Acid / Acetonitrile GradientUV (at ~210 nm), Mass Spectrometry (MS)
Gas Chromatography (GC)Polar capillary column (e.g., wax-based)Inert carrier gas (e.g., Helium)Mass Spectrometry (MS), Flame Ionization Detector (FID)

Note: For GC analysis, this compound would require chemical derivatization to increase its volatility.

Radiotracer and Isotopic Labeling Studies in Pathway Elucidation

To understand how this compound is formed and consumed within a metabolic network, researchers use isotopic labeling. This involves introducing a substrate labeled with a stable isotope (e.g., ¹³C) or a radioisotope (e.g., ¹⁴C) into a biological system. By tracing the path of the isotope, the metabolic fate of the precursor and the identity of downstream metabolites can be determined.

For instance, if a ¹³C-labeled precursor of this compound is supplied to a bacterial culture, subsequent analysis of the intracellular metabolites by MS or NMR can reveal which molecules have incorporated the ¹³C label. This provides direct evidence of the metabolic pathway. This technique, known as Stable Isotope Resolved Metabolomics (SIRM), is invaluable for mapping complex biochemical transformations.

Heterologous Expression Systems for Enzyme Characterization

Identifying and characterizing the specific enzymes that catalyze reactions involving this compound is crucial for understanding its biological role. Heterologous expression is a powerful molecular biology technique used for this purpose. The gene suspected of encoding the relevant enzyme (e.g., a decarboxylase or isomerase) is cloned from its native organism (like Pseudomonas putida) and inserted into a well-characterized host organism, typically Escherichia coli.

This host then overproduces the target enzyme, which can be purified in large quantities. The purified enzyme's activity can then be tested in vitro with this compound as the substrate. These assays allow for the determination of key enzymatic parameters.

Table of Key Enzyme Kinetic Parameters:

Kinetic Parameter Description Method of Determination
Michaelis Constant (K_m) The substrate concentration at which the reaction rate is half of its maximum value. Indicates substrate affinity. Enzyme assays with varying substrate concentrations.
Maximum Velocity (V_max) The maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate. Enzyme assays with saturating substrate concentrations.

| Catalytic Constant (k_cat) | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit time. | Calculated from V_max and the enzyme concentration. |

This approach provides definitive proof of an enzyme's function and its specific role in the metabolism of this compound.

Computational and Theoretical Investigations of 3z 2 Oxohex 3 Enedioic Acid Pathways

In Silico Modeling of Enzyme-Substrate Interactions and Reaction Mechanisms

The isomerization of 2-oxo-4-hexenedioate to (3Z)-2-oxohex-3-enedioate is a key step in the β-ketoadipate pathway, crucial for the breakdown of aromatic compounds. This reaction is catalyzed by the enzyme 4-oxalocrotonate tautomerase (4-OT), which has been the subject of extensive computational investigation.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) calculations have been instrumental in detailing the reaction mechanism. nih.govethz.ch These studies model the electronic changes in the substrate and the active site (the QM region) while treating the surrounding protein and solvent with less computationally expensive molecular mechanics (the MM region).

Reaction Mechanism: Theoretical models support a mechanism where the N-terminal proline residue (Pro-1) of the 4-OT enzyme acts as a general base. escholarship.orgacs.org The reaction proceeds in two main steps:

Proton Abstraction: Pro-1 abstracts a proton from the third carbon (C3) of the substrate, 2-oxo-4-hexenedioate. This first step has been identified as the rate-limiting step of the reaction. nih.govacs.org

Proton Transfer: The abstracted proton is then transferred to the fifth carbon (C5) of the substrate, resulting in the formation of the product, 2-oxo-3-hexenedioate. nih.gov

Computational studies have explored the conformation of the substrate within the active site, finding that both "straight" and "bent" geometries of 2-oxo-4-hexenedioate can serve as the reactant. escholarship.org

Energetics and Active Site Contributions: QM/MM simulations have been used to calculate the energy barriers for the reaction. The calculated free energy of activation (ΔG‡) is approximately 13-16 kcal/mol, which shows good agreement with values determined from experimental kinetic studies. nih.govescholarship.org These computational models have also highlighted the critical role of specific amino acid residues and structural features in catalysis. For instance, a hydrogen bond between the backbone amide of Ile-7 and Leu-8 helps to correctly position the substrate in the active site. ethz.ch The deletion of this interaction through mutation was shown, both theoretically and experimentally, to increase the energy barrier of the reaction. ethz.ch

Computational MethodEnzyme/SystemKey FindingReference
QM/MM Calculations 4-Oxalocrotonate Tautomerase (4-OT)Determined the free energy barrier for the isomerization to be ~13 kcal/mol, agreeing with experimental data. nih.gov
QM/MM-MFEP Simulations 4-OT HexamerShowed that both "straight" and "bent" substrate conformations are viable and that the hexameric structure is crucial for active site stability. escholarship.org
QM/MM with Mutagenesis 4-OT and (OL8)4OT mutantRevealed that deleting a backbone hydrogen bond increases the reaction energy barrier by 1.0-1.8 kcal/mol, confirming the importance of substrate positioning. ethz.ch
Density Functional Theory (DFT) 4-OT Active Site ModelSupported the proposed mechanism where Pro-1 acts as a base and identified the first proton transfer as the rate-limiting step. acs.org

Computational Approaches for Predicting Metabolic Flux and Pathway Efficiency

Metabolic flux analysis (MFA) is a powerful computational technique used to quantify the flow of metabolites through a metabolic network. researchgate.net By creating stoichiometric models of intracellular reactions, MFA can predict the maximum theoretical yields of desired products and identify metabolic bottlenecks, guiding efforts in metabolic engineering. researchgate.netmdpi.com

While specific MFA studies focusing solely on the (3Z)-2-oxohex-3-enedioic acid pathway are not extensively detailed, the principles are widely applied to the broader context of aromatic compound degradation, such as the pathways for benzoate (B1203000), xylene, and other lignin-derived monomers. nih.govwiley.com These pathways often converge on the β-ketoadipate pathway, where 2-oxohex-3-enedioate is an intermediate. nih.gov

Applications in Related Pathways:

Pathway Optimization: In silico models are used to predict how genetic modifications, such as gene knockouts or overexpression, can redirect carbon flux away from competing pathways and towards the synthesis of a target molecule. mdpi.comwiley.com For example, in Pseudomonas putida, flux balance analysis (FBA) has been used to study the breakdown of benzoate through parallel ortho- and meta-cleavage pathways, with the goal of optimizing the production of polyhydroxyalkanoates (PHAs). wiley.com

Predicting Yields: Computational models can estimate the maximum in silico yields of bioproducts. researchgate.net For instance, MFA has been used to predict that the yield of succinic acid in E. coli is limited by the availability of reducing power, a constraint that could be overcome by targeted genetic engineering. researchgate.net

Elucidating Network Responses: By integrating gene expression data, computational models can predict how metabolic networks will respond to different conditions or genetic perturbations. nih.govgoogle.com This is crucial for understanding and improving the efficiency of bioremediation processes, such as the degradation of xylene by microbial consortia in biofilters. tandfonline.comresearchgate.net

The prediction of metabolic pathways for xenobiotics, including aromatic compounds, can be systematized using computational methods that analyze reaction patterns and predict potential biodegradation routes based on libraries of known enzymatic reactions. acs.org

Structural Bioinformatic Analysis of Related Enzyme Families

This compound is primarily metabolized by enzymes belonging to the tautomerase superfamily. escholarship.orgacs.org Structural bioinformatics provides critical insights into the evolution, structure, and function of these enzymes.

The Tautomerase Superfamily: The hallmark enzyme, 4-oxalocrotonate tautomerase (4-OT), is notable for being one of the smallest known enzymes, with each subunit comprising only 62 amino acids. escholarship.org Its catalytic mechanism is remarkable for using an N-terminal proline as the primary catalytic residue, without the need for any metal ions or cofactors. escholarship.orgacs.org

Oligomeric Structure:

Hexameric Form: The most studied form of 4-OT is a hexamer, which is structurally organized as a trimer of dimers. escholarship.org Computational simulations have shown that these strong protein-protein interactions within the hexamer are essential for maintaining the structural integrity and stability of the six active sites. escholarship.org

Structural and Functional Diversity: The tautomerase superfamily is characterized by significant structural and functional diversity. acs.org Enzymes from different organisms can adopt various oligomeric states. For example, a 4-OT enzyme from Chloroflexus aurantiacus was characterized as a heterohexamer. acs.org

Asymmetric Oligomers: Researchers have also investigated asymmetric trimers of 4-OT. These structures present three unique interfaces (designated αα, ββ, and αβ), each with a different active site configuration. The αα interface contains two catalytic Pro-1 residues, the αβ interface has one, and the ββ interface has none. Despite this asymmetry, the enzyme retains catalytic efficiency comparable to its symmetric counterparts. acs.org

This structural diversity highlights the evolutionary adaptability of the β-α-β fold common to this superfamily, allowing for a wide range of catalytic activities beyond the canonical tautomerization reaction. acs.org

Biotechnological Exploitation and Environmental Applications

Metabolic Engineering of Microorganisms for Aromatic Compound Catabolism (e.g., Pseudomonas putida, Escherichia coli)

The microbial breakdown of diverse aromatic compounds is often achieved through "funneling" pathways that convert a wide variety of starting molecules into a small number of central intermediates, such as catechol and protocatechuate. frontiersin.org These intermediates then undergo enzymatic ring cleavage and are further processed by "lower" or "central" pathways. frontiersin.org (3Z)-2-oxohex-3-enedioic acid is a crucial, albeit transient, intermediate in the meta-cleavage pathway, one of the primary routes for catechol catabolism. creative-enzymes.comexpasy.org

In this pathway, catechol is cleaved by the enzyme catechol 2,3-dioxygenase to produce 2-hydroxymuconic semialdehyde. This product is then oxidized to 2-hydroxymuconate, which exists in equilibrium with its tautomer, this compound. creative-enzymes.comexpasy.org The enzyme 2-oxohex-3-enedioate decarboxylase then catalyzes the conversion of this compound into 2-oxopent-4-enoate, releasing a molecule of carbon dioxide. expasy.orgcreative-enzymes.com This product is further metabolized to enter central carbon metabolism, providing the cell with energy and carbon for growth.

Pseudomonas putida, a soil bacterium, is a model organism for studying and engineering these pathways due to its robust nature and its native ability to catabolize a wide range of aromatic substrates via pathways like the β-ketoadipate pathway and various meta-cleavage pathways. nih.govbiorxiv.orgbiorxiv.org Metabolic engineering efforts in P. putida often focus on manipulating these native pathways. For instance, by deleting genes downstream of a target intermediate, scientists can cause that molecule to accumulate for harvesting. An example is the engineering of P. putida KT2440 for catechol production by knocking out the genes for catechol 1,2-dioxygenase (catA) and protocatechuate 3,4-dioxygenase (pcaHG), thereby blocking the entry points into the ortho-cleavage pathways. researchgate.net Similar strategies can be envisioned to target intermediates of the meta-cleavage pathway. By controlling the expression of key enzymes, carbon flux from aromatic feedstocks can be redirected towards the synthesis of valuable bioproducts.

While Escherichia coli is a workhorse for industrial biotechnology, it lacks the extensive native catabolic pathways for aromatics found in P. putida. Therefore, engineering E. coli for this purpose often requires the heterologous expression of entire pathway gene clusters from organisms like Pseudomonas.

The table below details the core enzymatic steps involving this compound in the meta-cleavage pathway.

EnzymeGene (Example from Pseudomonas)SubstrateProductEC Number
2-Hydroxymuconate tautomerase-2-HydroxymuconateThis compound5.3.2.6
2-Oxo-3-hexenedioate decarboxylasexylIThis compound2-Oxopent-4-enoate + CO₂4.1.1.77

Strategies for Enhanced Bioremediation of Contaminated Environments

The presence of aromatic pollutants, such as phenols and polycyclic aromatic hydrocarbons (PAHs), in soil and water is a significant environmental problem. researchgate.net Bioremediation, which uses microorganisms to degrade these contaminants, is a promising and sustainable cleanup technology. frontiersin.orgresearchgate.net The metabolic pathways that feature this compound are central to the natural attenuation and engineered bioremediation of sites contaminated with these compounds.

Bacteria, particularly robust soil microbes like Pseudomonas, Corynebacterium, and Arthrobacter species, utilize the ortho- and meta-cleavage pathways to break down complex aromatic pollutants into simple cellular components. frontiersin.orgmdpi.com For example, the degradation of biphenyl, a component of polychlorinated biphenyls (PCBs), can proceed through a meta-cleavage pathway where the intermediate benzoate (B1203000) is channeled into the protocatechuate branch of the β-ketoadipate pathway. frontiersin.org Similarly, many other pollutants are first converted to catechol, which is then degraded via the meta-cleavage pathway involving this compound.

Strategies to enhance bioremediation leverage the understanding of these pathways:

Genomic and Proteomic Analysis: Scientists can analyze the genomes of bacteria from contaminated sites to identify the presence and expression of key degradation genes, such as those in the meta-cleavage pathway or the β-ketoadipate pathway (pcaG, pcaH). biorxiv.orgmdpi.com This provides insight into the bioremediation potential of the native microbial community.

Bioaugmentation: This strategy involves introducing specialized microorganisms, often genetically engineered for enhanced degradation capabilities, to a contaminated site. An engineered P. putida strain with upregulated expression of the meta-cleavage pathway could more rapidly degrade phenolic contaminants.

Biostimulation: This approach involves adding nutrients or oxygen to a contaminated environment to stimulate the growth and activity of indigenous microorganisms that already possess the necessary catabolic pathways.

The table below lists common aromatic pollutants and the central metabolic pathways, including the one involving this compound, that are critical for their biodegradation.

Aromatic PollutantCommon Central Intermediate(s)Key Catabolic Pathway(s)
Phenols, CresolsCatecholmeta-Cleavage Pathway, ortho-Cleavage (β-Ketoadipate) Pathway
Benzene, TolueneCatecholmeta-Cleavage Pathway, ortho-Cleavage (β-Ketoadipate) Pathway
Naphthalene, PhenanthreneCatechol, Salicylic acidmeta-Cleavage Pathway, ortho-Cleavage (β-Ketoadipate) Pathway
Benzoic AcidCatechol, Protocatechuateortho-Cleavage (β-Ketoadipate) Pathway
4-Hydroxybenzoic AcidProtocatechuateortho-Cleavage (β-Ketoadipate) Pathway

Potential for Bioconversion of Lignocellulosic Biomass into Intermediates

Lignocellulosic biomass, derived from plant matter, is the most abundant renewable carbon source on Earth and is primarily composed of cellulose, hemicellulose, and lignin (B12514952). mdpi.com Lignin is a complex, heterogeneous polymer built from aromatic monomers, and its conversion into valuable chemicals is a primary goal of modern biorefineries. mdpi.comresearchgate.net The process of "biological funneling" is a key strategy, using microbes to break down the diverse mixture of lignin-derived aromatic compounds into a few central intermediates. researchgate.netrsc.org

The degradation of lignin releases a variety of aromatic monomers, such as p-coumarate, ferulate, and vanillate. nih.govresearchgate.net Microorganisms like Pseudomonas putida can metabolize these monomers, funneling them toward catechol and protocatechuate. nih.govnrel.gov For example, vanillic acid is demethylated to form protocatechuic acid, which is a key intermediate of the β-ketoadipate pathway. rsc.org Other lignin-derived compounds are converted to catechol, which then enters the meta-cleavage pathway. In this context, this compound serves as an essential link between the complex aromatic structures in lignin and the central carbon metabolism of the cell.

Metabolic engineering can be applied to create microbial cell factories that, instead of fully mineralizing the lignin-derived carbon, convert it into specific, valuable platform chemicals. nih.govosti.gov For instance, by blocking the β-ketoadipate pathway in P. putida, researchers have successfully produced β-ketoadipic acid, a precursor for performance-advantaged polymers, from corn stover-derived lignin. nih.govosti.gov Similar engineering of the meta-cleavage pathway could allow for the production of other specialty chemicals derived from intermediates like this compound or its precursors.

The following table illustrates how different lignin-derived monomers are funneled into central metabolic pathways.

Lignin-Derived MonomerKey Central IntermediateSubsequent Catabolic Pathway
p-CoumarateProtocatechuateortho-Cleavage (β-Ketoadipate) Pathway
FerulateProtocatechuateortho-Cleavage (β-Ketoadipate) Pathway
Vanillate / VanillinProtocatechuateortho-Cleavage (β-Ketoadipate) Pathway
4-Hydroxybenzoate (B8730719)Protocatechuateortho-Cleavage (β-Ketoadipate) Pathway
Various PhenolicsCatecholmeta-Cleavage Pathway / ortho-Cleavage Pathway

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